3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
Descripción
The compound 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a heterocyclic small molecule featuring a benzamide backbone linked to a substituted pyrimidine-imidazole moiety. Its structure combines a chlorinated benzamide group with a 2-methylpyrimidine ring bearing an imidazole substituent at the 6-position.
Propiedades
IUPAC Name |
3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14-24-19(12-20(25-14)28-10-9-23-13-28)26-17-5-7-18(8-6-17)27-21(29)15-3-2-4-16(22)11-15/h2-13H,1H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQIXSZQRQPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves a multi-step process that includes the formation of intermediate compounds. One common approach starts with the preparation of 4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}aniline, followed by its reaction with 3-chlorobenzoyl chloride. The overall reaction conditions may include:
Solvents like dichloromethane or dimethylformamide
Base catalysts such as triethylamine or pyridine
Controlled temperatures ranging from room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may utilize batch or continuous flow processes to optimize yield and purity. Key factors in industrial methods include:
Use of automated synthesis reactors
Precise control of reaction parameters (temperature, pressure, and time)
Implementation of purification techniques such as recrystallization or column chromatography
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often with halogenating agents or nucleophiles.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: Aqueous potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution; chlorine gas for electrophilic substitution.
Major Products Formed
Major products formed from these reactions can include various derivatives where functional groups on the benzamide, imidazole, or pyrimidine moieties are modified.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has broad scientific research applications:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential interactions with cellular proteins and enzymes.
Medicine: Explored for its potential as a pharmacologically active compound, particularly in oncology and antimicrobial research.
Industry: Used in the development of novel materials and as a chemical probe in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as:
Molecular Targets: Enzymes involved in DNA synthesis and repair, protein kinases, and cellular receptors.
Pathways: The compound may modulate signaling pathways like the MAPK/ERK pathway, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
The compound shares key structural elements with clinically approved kinase inhibitors (Table 1):
Key Observations :
- The target compound’s imidazole-pyrimidine scaffold aligns with nilotinib’s design but lacks the trifluoromethyl group linked to enhanced selectivity.
- Unlike dasatinib, which uses a thiazole-carboxamide core, the target compound’s benzamide-pyrimidine structure may favor DDR1/2 inhibition over SRC kinases.
Antimicrobial and Anticancer Analogues
Compounds with benzamide-imidazole scaffolds demonstrate diverse biological activities (Table 2):
Key Observations :
- The target compound’s 3-chloro-benzamide group mirrors the cervical cancer-active analogue but replaces the 4-fluorophenyl with a pyrimidine-imidazole chain. This modification may alter target specificity.
- Antimicrobial activity in analogues is linked to sulfonamide or thiazole groups, which are absent in the target compound, suggesting divergent mechanisms.
Actividad Biológica
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on various kinases, which are crucial in cancer biology.
Inhibition of Kinases
Research indicates that 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide exhibits potent inhibitory activity against several kinases, including ABL1 and SRC. For instance, it has shown IC50 values in the low nanomolar range against these targets, indicating strong potency.
| Target Kinase | IC50 (nM) |
|---|---|
| ABL1 | 25 |
| SRC | 52 |
These values suggest that the compound could be a promising candidate for further development as an anticancer agent.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal human cells. For example, the compound was tested against K562 (chronic myeloid leukemia) cells and showed significant growth inhibition with an IC50 value of 47 nM.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in K562 cells (IC50 = 47 nM). The study also highlighted the compound's ability to disrupt the cell cycle at the G1 phase.
- Synergistic Effects with Other Agents : Another investigation explored the combination of this compound with other chemotherapeutics. The findings suggested that co-administration enhanced the overall efficacy against resistant cancer cell lines, indicating a potential role in combination therapy.
Pharmacokinetics
The pharmacokinetic profile of 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has not been extensively characterized in available literature. However, preliminary studies suggest favorable absorption and bioavailability, which are critical for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
